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Compound of Interest

Compound Name: Bmn-673 8R,9S

Cat. No.: B1139343

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and critical information for the preparation
and administration of Talazoparib (BMN-673), a potent inhibitor of poly(ADP-ribose)
polymerase (PARP) enzymes PARP1 and PARP2, for in vivo research applications.[1][2][3][4]
Proper formulation and handling are crucial for ensuring accurate dosing, maximizing
bioavailability, and obtaining reliable and reproducible results in preclinical animal models.

Physicochemical Properties and Storage

Talazoparib tosylate is a white to yellow solid with limited solubility in aqueous solutions.[5] Its
solubility is pH-independent across the physiological range.[5] The compound is freely soluble
in dimethyl sulfoxide (DMSO), dimethylacetamide (DMA), and dimethylformamide (DMF).[5]

Table 1: Physicochemical Properties of Talazoparib
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Property Value Reference
Molecular Formula C19H14F2N6O [6]
Molecular Weight 380.35 g/mol [6]
Form White to yellow solid [5]
S DMSO: up to 25 mg/mL (65.73
Solubility (in vitro) [6]
mM)

. Limited, 17 to 38 pg/mL across
Solubility (aqueous) ) ) [5]
physiological pH at 37°C

-20°C for up to 3 years; 4°C for
Storage (powder) up to 2 years [6]

) -80°C for up to 1 year; -20°C
Storage (in solvent) for up to & months [6]

Signaling Pathway of Talazoparib

Talazoparib's primary mechanism of action is the inhibition of PARP enzymes, which are critical
for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER)
pathway.[7] By inhibiting PARP, Talazoparib leads to the accumulation of unrepaired SSBs,
which can then generate double-strand breaks (DSBs) during DNA replication.[7] In cancer
cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2
mutations, these DSBs cannot be effectively repaired, leading to genomic instability and cell
death.[7] This concept is known as synthetic lethality.[7]
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Mechanism of action of Talazoparib leading to synthetic lethality.

Recommended Vehicles for In Vivo Administration

The selection of an appropriate vehicle is critical for the solubility and stability of Talazoparib for
in vivo studies. Due to its poor aqueous solubility, formulations often require co-solvents and
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surfactants.

Table 2: Vehicle Formulations for Talazoparib

Route of
Administration

Vehicle

Composition

Solubility/Concentr
ation

Reference

10%

Dimethylacetamide

5 mg/mL (Suspended

Oral Gavage solution, may require [6]
(DMAC), 6% Solutol o
sonication)
HS-15, 84% PBS
10%
Dimethylacetamide
Oral Gavage ] 0.1 mg/mL [8]
(DMAC), 5% Kaolliphor
HS 15, 85% PBS
10% DMSO, 40%
> 2.5 mg/mL (Clear
Oral Gavage PEG300, 5% Tween- ] [6]
] solution)
80, 45% Saline
1.25 mg/mL
5% DMSO, 95% (20%  (Suspended solution,
Oral Gavage ) ) ) [6]
SBE-B-CD in saline) may require
sonication)
o DMSO (1%) diluted in N
Intravenous Injection Not specified [9]

saline

Intravenous Injection

Nano-liposome

formulation

1.0 £ 0.1% drug

loading

[9]

Experimental Protocols
Protocol 1: Preparation of Talazoparib for Oral Gavage

(Suspension)

This protocol is based on a commonly used vehicle for oral administration of Talazoparib in

mouse xenograft models.[6][10]
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Materials:

Talazoparib powder

o Dimethylacetamide (DMACc)

e Solutol® HS 15 (Kolliphor® HS 15)

e Phosphate-Buffered Saline (PBS), sterile
 Sterile conical tubes

» Pipettes and sterile tips

» Vortex mixer

e Sonicator (optional)

Procedure:

e Vehicle Preparation:

o In a sterile conical tube, prepare the vehicle by combining 10% DMACc, 6% Solutol HS-15,
and 84% PBS by volume.

o For example, to prepare 10 mL of vehicle, add 1 mL of DMAc, 0.6 mL of Solutol HS-15,
and 8.4 mL of PBS.

o Vortex the mixture thoroughly until a homogenous solution is formed.
e Talazoparib Formulation:
o Weigh the required amount of Talazoparib powder.

o Add the vehicle to the Talazoparib powder to achieve the desired final concentration (e.qg.,
for a 0.33 mg/kg dose in a 20g mouse with a dosing volume of 10 mL/kg, the
concentration would be 0.165 mg/mL).

o Vortex the mixture vigorously for several minutes to suspend the compound.
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o If the compound does not fully suspend, sonicate the mixture until a uniform suspension is
achieved.[6]

e Administration:
o Administer the Talazoparib formulation to the animals via oral gavage once daily.[11]
o The typical administration volume is 5-10 mL/kg.[11]

o A control group should receive the vehicle only.[11]

Protocol 2: Preparation of Talazoparib for Intravenous
Injection

This protocol provides a general method for preparing Talazoparib for intravenous
administration.

Materials:

» Talazoparib powder

¢ Dimethyl sulfoxide (DMSO), sterile
» Sterile saline (0.9% NaCl)
 Sterile conical tubes

o Pipettes and sterile tips

o Vortex mixer

Procedure:

e Stock Solution Preparation:

o Prepare a stock solution of Talazoparib in DMSO.[11] For example, dissolve Talazoparib in
DMSO to a concentration of 10 mg/mL.

¢ Final Formulation:
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o Just prior to injection, dilute the DMSO stock solution with sterile saline to the final desired
concentration.

o Ensure the final concentration of DMSO in the injected solution is low (e.g., £1%) to avoid
toxicity.[9]

o For example, to prepare a 1 mg/mL final solution with 1% DMSO, dilute 100 uL of the 10
mg/mL DMSO stock into 900 pL of sterile saline.

o Administration:

o Administer the solution via intravenous (e.g., tail vein) injection.

In Vivo Study Workflow

A typical workflow for an in vivo efficacy study using Talazoparib in a xenograft model is
outlined below.
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Pre-Treatment Phase
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Tumor Cell Implantation (e.g., subcutaneous)

Monitor Tumor Growth to ~150-200 mm3

Randomize Animals into Treatment Groups

Treatment Phase

Prepare Talazoparib Formulation and Vehicle

;

Administer Treatment (e.g., daily oral gavage)

Repeat for study duration

y

Monitor Tumor Volume, Body Weight, and Health

Post-Treatment Analysis

Study Endpoint (e.g., tumor size, time)

Euthanasia and Tissue Collection (Tumors, etc.)

Pharmacodynamic Analysis (e.g., PARP activity)

Statistical Analysis of Results
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Typical workflow for an in vivo xenograft study with Talazoparib.
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Dosing and Pharmacokinetics in Preclinical Models

The dosage of Talazoparib can vary depending on the animal model, tumor type, and whether it

is used as a single agent or in combination.

Table 3: Exemplary In Vivo Dosages and Pharmacokinetic Parameters of Talazoparib

. Efficacy/Obser
Animal Model Dosage Route . Reference
vation
Athymic nu/nu Significant
) 0.33 mg/kg, once o
mice (MX-1 ) Oral gavage inhibition of [6]
daily for 28 days
xenograft) tumor growth
Athymic nu/nu 0.165 mg/kg, More effective
mice (MX-1 twice daily for 28  Oral gavage than 0.33 mg/kg [10]
xenograft) days once daily
Small cell lung Used for
cancer PDX 0.2 mg/kg Not specified radiosensitization  [11]
models studies
Pediatric cancer 0.1 - 0.25 mg/kg, o
) ] ) - Combination
models (with twice daily for 5 Not specified [11]
) therapy
temozolomide) days
Cmax: 7948
Sprague-Dawley 10 mg/kg (for ng/mL, Oral
Oral o [6]
rats PK) bioavailability:
56%
Terminal
Sprague-Dawley o
5 mg/kg (for PK) Intravenous elimination half- [6]

rats

life: 2.25 hours

Important Considerations:

¢ Dose-Finding Studies: It is highly recommended to perform a dose-finding study for your

specific animal model to determine the optimal therapeutic window and maximum tolerated

dose (MTD).[11]
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» Toxicity: The primary toxicity observed in preclinical and clinical studies is hematologic,

including decreases in red and white blood cells.[11] Monitor animal body weight and overall
health daily.

o Formulation Stability: While specific long-term stability data for all formulations is not readily

available, it is best practice to prepare fresh formulations daily. Short-term stability studies for

your chosen formulation are advisable.[12]

o Homogeneity: For suspensions, ensure the formulation is well-mixed before each

administration to guarantee consistent dosing.

By following these guidelines and protocols, researchers can effectively prepare and administer

Talazoparib for in vivo studies, leading to more reliable and impactful results in the

development of novel cancer therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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